molecular formula C10H10O5 B3016958 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid CAS No. 2415114-73-5

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid

Cat. No.: B3016958
CAS No.: 2415114-73-5
M. Wt: 210.185
InChI Key: YSASBCPSKJYHQL-ONEGZZNKSA-N
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Description

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.185. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Spectroscopy

  • The compound is characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. Intramolecular and intermolecular interactions, such as N-H...O and O-H...O hydrogen bonds, play a key role in stabilizing its crystal structure. Hirshfeld surface analysis and other methods quantify these interactions, highlighting the compound's potential for in-depth structural study (Venkatesan et al., 2016).

Hydrogen-bonded Network Structures

  • Molecules of similar compounds are linked into chains by paired O-H...O hydrogen bonds and weak intermolecular C-H...O interactions. This forms a three-dimensional network structure, suggesting the compound's utility in exploring molecular networks (Yang et al., 2006).

Luminescent Molecular Crystals

  • It has been used as a building block for organic molecular crystals exhibiting stable photoluminescence. This demonstrates its potential application in developing luminescent materials (Zhestkij et al., 2021).

Synthesis of Derivatives and Esters

  • The compound serves as an intermediate in synthesizing various acids, esters, alcohols, and ethers. Its versatility in chemical reactions underlines its importance in synthetic organic chemistry (Hanzawa et al., 2012).

Nonlinear Optical Activity

  • The compound displays nonlinear optical activity, confirmed through experiments and theoretical calculations. Its high second harmonic generation activity suggests its potential in developing nonlinear optical materials (Venkatesan et al., 2016).

Redox Conditions in Peatlands

  • A study involving a related compound revealed its role in understanding redox conditions in peatlands. This indicates the compound's relevance in environmental and geochemical research (Swain & Abbott, 2013).

Catalytic Reactions and Synthetic Applications

  • It has been used in palladium-catalyzed reactions to synthesize heterocyclic derivatives, demonstrating its usefulness in advanced synthetic methodologies (Bacchi et al., 2005).

Properties

IUPAC Name

(E)-3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSASBCPSKJYHQL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415114-73-5
Record name (2E)-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid
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